Cas no 16576-23-1 (1-benzoylisoquinoline)
1-benzoylisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Isoquinolin-1-yl(phenyl)methanone
- 1-BENZOYLISOCHINOLIN
- 1-isoquinolinyl phenyl ketone
- Methanone,1-isoquinolinylphenyl-
- (1-Isochinolinyl)phenylketon
- (isoquinolin-1-yl)(phenyl)methanone
- 1-benzoyl isoquinoline
- 1-isoquinolinyl(phenyl)methanone
- isoquinolin-1-yl phenyl ketone
- AKOS BBS-00001134
- 1-BENZOYLISOQUINOLINE
- 1-BENZOYLISOQUINOLINE 98%
- FT-0607382
- Oprea1_449028
- SR-01000104325
- AKOS000267139
- SCHEMBL5084291
- 1-Isoquinolinyl phenyl ketone, 98%
- SR-01000104325-1
- 16576-23-1
- 1-ISOQUINOLINYLPHENYLKETONE
- F1061-0025
- NSC-131470
- HMS2559L07
- Oprea1_473081
- J-010226
- Enamine_001931
- NSC131470
- SMR000254817
- DTXSID20864702
- benzeylisoquinoline
- Z56174630
- AF-399/25108062
- MLS000388644
- SR-01000104325-3
- HMS1399H17
- CHEMBL553669
- HS-6186
- STL228092
- 1-benzoylisoquinoline
-
- MDL: MFCD00134167
- Inchi: 1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
- InChI Key: MDWCIKACMBMJFA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C2C=CC=CC=2C=CN=1
Computed Properties
- Exact Mass: 233.08400
- Monoisotopic Mass: 233.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 30A^2
Experimental Properties
- Color/Form: Off white powder
- Density: 1.196
- Melting Point: 76-79 °C (lit.)
- Boiling Point: 418.5°C at 760 mmHg
- Flash Point: 212.9°C
- Refractive Index: 1.66
- PSA: 29.96000
- LogP: 3.46580
- Solubility: Not determined
1-benzoylisoquinoline Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
1-benzoylisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-benzoylisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357960-1G |
1-benzoylisoquinoline |
16576-23-1 | 1g |
¥1454.86 | 2023-12-07 | ||
| Chemenu | CM225245-1g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 1g |
$327 | 2021-08-04 | |
| Chemenu | CM225245-5g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 5g |
$888 | 2021-08-04 | |
| Chemenu | CM225245-10g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 10g |
$1309 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03304-1g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 98% | 1g |
¥1738.0 | 2024-07-18 | |
| Alichem | A189007160-1g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 1g |
$381.50 | 2022-04-02 | |
| Alichem | A189007160-5g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 5g |
$988.00 | 2022-04-02 | |
| Alichem | A189007160-10g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 10g |
$1,372.00 | 2022-04-02 | |
| Chemenu | CM225245-1g |
Isoquinolin-1-yl(phenyl)methanone |
16576-23-1 | 95% | 1g |
$*** | 2023-03-30 | |
| Life Chemicals | F1061-0025-2μmol |
1-benzoylisoquinoline |
16576-23-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
1-benzoylisoquinoline Related Literature
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Jiayu Chen,Miao Wan,Jing Hua,Yi Sun,Zheng Lv,Wei Li,Lei Liu Org. Biomol. Chem. 2015 13 11561
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Joydev K. Laha,Ummehani Tinwala,Mandeep Kaur Hunjan New J. Chem. 2021 45 22853
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Bo Zheng,Hui-Ya Qu,Tian-Zhuo Meng,Xia Lu,Jie Zheng,Yun-Gang He,Qi-Qi Fan,Xiao-Xin Shi RSC Adv. 2018 8 28997
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4. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955
-
Jo?o Franco Machado,Diogo Sequeira,Fernanda Marques,M. Fátima M. Piedade,Maria J. Villa de Brito,M. Helena Garcia,Alexandra R. Fernandes,Tania S. Morais Dalton Trans. 2020 49 12273
Additional information on 1-benzoylisoquinoline
Recent Advances in the Study of 1-Benzoylisoquinoline (CAS: 16576-23-1) in Chemical Biology and Pharmaceutical Research
1-Benzoylisoquinoline (CAS: 16576-23-1) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic scaffold, characterized by a benzoyl group attached to an isoquinoline core, has been explored for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and developing novel derivatives with enhanced efficacy and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer potential of 1-benzoylisoquinoline derivatives against a panel of cancer cell lines. The researchers synthesized a series of analogs and evaluated their cytotoxicity, identifying several compounds with sub-micromolar IC50 values. Molecular docking studies revealed that these derivatives interact with key residues in the ATP-binding pocket of protein kinases, suggesting a potential mechanism involving kinase inhibition. These findings highlight the scaffold's versatility as a starting point for developing targeted cancer therapies.
In the realm of antimicrobial research, a team from the University of Cambridge recently reported (2024) on the potent activity of 1-benzoylisoquinoline derivatives against drug-resistant bacterial strains. The lead compound exhibited remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 2 μg/mL, while showing minimal toxicity to mammalian cells. Structure-activity relationship (SAR) analysis demonstrated that the benzoyl moiety plays a critical role in membrane penetration and target binding, providing valuable insights for further optimization.
Pharmacokinetic studies of 1-benzoylisoquinoline have also seen significant progress. A recent ACS Pharmacology & Translational Science publication (2024) detailed the development of radiolabeled analogs for in vivo tracking. Using carbon-14 labeled 1-benzoylisoquinoline (16576-23-1), researchers were able to demonstrate favorable blood-brain barrier penetration in rodent models, opening new possibilities for central nervous system (CNS) drug development. The compound showed a terminal half-life of 8.2 hours in plasma and good oral bioavailability (62%), making it an attractive candidate for further development.
The synthetic chemistry of 1-benzoylisoquinoline has also evolved significantly. A breakthrough paper in Organic Letters (2023) described a novel, high-yielding (85%) one-pot synthesis method using palladium-catalyzed cyclization. This advancement addresses previous challenges in large-scale production and has enabled more extensive biological evaluation of this promising scaffold. The new synthetic route also allows for easier introduction of diverse substituents, facilitating the exploration of structure-activity relationships.
Looking forward, the 1-benzoylisoquinoline scaffold presents numerous opportunities for drug discovery. Current research directions include the development of dual-acting compounds that combine kinase inhibition with other mechanisms, such as HDAC inhibition or immune modulation. Several pharmaceutical companies have included 1-benzoylisoquinoline derivatives in their preclinical pipelines, with the most advanced candidates expected to enter Phase I clinical trials within the next two years. The continued exploration of this versatile scaffold promises to yield important therapeutic candidates across multiple disease areas.
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